(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone
Description
(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a hydroxypropyl group, and a piperazine ring
Properties
IUPAC Name |
(4-bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-16-3-2-4-20(13-16)27-15-19(25)14-23-9-11-24(12-10-23)21(26)17-5-7-18(22)8-6-17/h2-8,13,19,25H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUUCMDQERQBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position.
Synthesis of the Hydroxypropyl Intermediate: This step involves the reaction of 3-methylphenol with epichlorohydrin to form the hydroxypropyl derivative.
Formation of the Piperazine Derivative: The hydroxypropyl intermediate is then reacted with piperazine to form the piperazine derivative.
Coupling Reaction: Finally, the bromophenyl intermediate is coupled with the piperazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the removal of the bromine atom.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with a fluorine atom instead of bromine.
(4-Iodophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone can influence its reactivity and interaction with biological targets, potentially offering unique pharmacological properties compared to its chlorine, fluorine, and iodine analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
